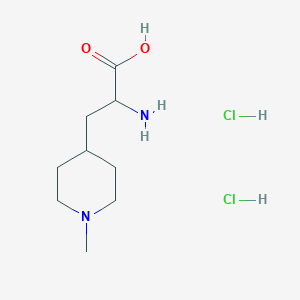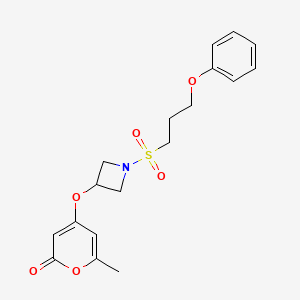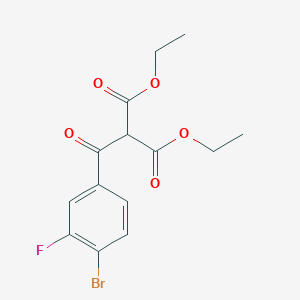
1,3-Diethyl 2-(4-bromo-3-fluorobenzoyl)propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1,3-Diethyl 2-(4-bromo-3-fluorobenzoyl)propanedioate” is a chemical compound with the CAS Number: 1432681-52-1 . It has a molecular weight of 361.16 . The compound is typically stored at 4 degrees Celsius and is usually in an oil form .
Molecular Structure Analysis
The IUPAC name for this compound is diethyl 2-(4-bromo-2-fluorobenzoyl)malonate . The InChI code for this compound is 1S/C14H14BrFO5/c1-3-20-13(18)11(14(19)21-4-2)12(17)9-6-5-8(15)7-10(9)16/h5-7,11H,3-4H2,1-2H3 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 361.16 . It is usually in an oil form . The compound is typically stored at 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Chemical Reactions and Synthesis
Nucleophilic Reactions of Electron-deficient Pyridone Derivatives : The study by Matsumura, Ariga, and Tohda (1979) investigated the reactions of 1-substituted 3,5-dinitro-4-pyridones with diethyl sodio-3-oxopentanedioate, yielding 1-substituted 3,5-bis(ethoxycarbonyl)-4-pyridones and sodio-1,3-dinitro-2-propane. This research highlights the versatility of reactions involving keto esters and pyridones, which could be relevant for compounds like 1,3-Diethyl 2-(4-bromo-3-fluorobenzoyl)propanedioate (Matsumura, Ariga, & Tohda, 1979).
One-Pot Synthesis Catalyzed by Ionic Liquid : Gong, Fang, Wang, Zhou, and Liu (2009) described a one-pot synthesis of dibenzo[xanthenes], catalyzed by an ionic liquid. This method, characterized by high yields and simplicity, could potentially be applied to the synthesis of derivatives of this compound (Gong et al., 2009).
Material Science and Industrial Applications
Benzoate Plasticizer for Polyvinyl Chloride : Maydanova, Lakeev, Ishalina, and Nikitina (2020) explored the synthesis of a new benzoate plasticizer for polyvinyl chloride based on a 2-ethylhexanol by-product. This research is significant for industrial applications, particularly in the development of plasticizers, which might involve the use of compounds like this compound (Maydanova et al., 2020).
Downstream Processing of Biologically Produced Diols : Xiu and Zeng (2008) reviewed the recovery and purification methods for biologically produced diols like 1,3-propanediol and 2,3-butanediol. Their findings could offer insights into the processing of similar compounds, including this compound (Xiu & Zeng, 2008).
Ruthenium-Catalyzed Hydrohydroxyalkylation : McInturff, Mowat, Waldeck, and Krische (2015) described a ruthenium-catalyzed hydrohydroxyalkylation process for converting vicinal diols to corresponding lactones. This method could be applicable to the modification or synthesis of compounds like this compound (McInturff et al., 2015).
Safety and Hazards
Eigenschaften
IUPAC Name |
diethyl 2-(4-bromo-3-fluorobenzoyl)propanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrFO5/c1-3-20-13(18)11(14(19)21-4-2)12(17)8-5-6-9(15)10(16)7-8/h5-7,11H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRFBAFIUHGHMIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)C1=CC(=C(C=C1)Br)F)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrFO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



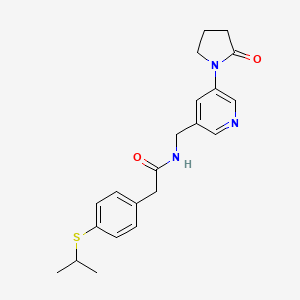

![2-(4-chlorobenzyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2727576.png)
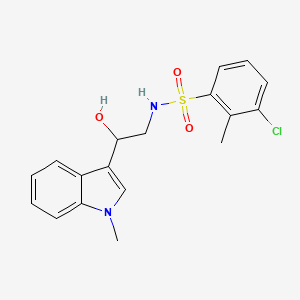

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-((4-chlorophenyl)thio)acetamide hydrochloride](/img/structure/B2727579.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(pentyloxy)benzamide](/img/structure/B2727584.png)
![2-{1-[(tert-Butoxy)carbonyl]-4-[3-(trifluoromethyl)phenyl]piperidin-4-yl}acetic acid](/img/structure/B2727585.png)

